molecular formula C22H18FN3O3S2 B7433200 2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide

2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide

Cat. No. B7433200
M. Wt: 455.5 g/mol
InChI Key: SPRJNTJBYUJQGK-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide is a chemical compound with potential applications in scientific research. It is a quinazolinone derivative that has been studied for its potential as a therapeutic agent in various diseases. In

Scientific Research Applications

2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. It has also been studied for its potential as a modulator of the immune system, with promising results.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. It may also modulate the immune system by affecting the activity of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as EGFR and HER2, which are involved in cancer cell growth. It has also been shown to reduce inflammation by inhibiting the activity of certain cytokines and chemokines. In addition, it may modulate the immune system by affecting the activity of immune cells such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide in lab experiments is its potential as a therapeutic agent in various diseases. It has been shown to have promising results in inhibiting cancer cell growth and reducing inflammation. Another advantage is its relatively simple synthesis method, which yields high purity and high yields of the compound.
One limitation of using 2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide in lab experiments is its limited understanding of the mechanism of action. Further research is needed to fully understand how the compound works at the molecular level. Another limitation is the potential for off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for research on 2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is to study its mechanism of action at the molecular level, in order to better understand how it works and to identify potential targets for drug development. Additionally, future research could focus on optimizing the synthesis method to improve yields and purity of the compound.

Synthesis Methods

The synthesis method for 2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide involves the reaction of 4-fluoroaniline with 2-chloro-4-nitroquinazoline to form 2-[3-(4-fluorophenyl)-4-nitroquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide. This compound is then reduced with palladium on carbon to yield the final product. The synthesis method has been optimized to yield high purity and high yields of the compound.

properties

IUPAC Name

2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c23-16-10-12-18(13-11-16)26-21(27)19-8-4-5-9-20(19)24-22(26)30-14-15-31(28,29)25-17-6-2-1-3-7-17/h1-13,25H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRJNTJBYUJQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide

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